N-(2,4-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazinone core substituted with a 2-methoxyphenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,4-dimethylphenyl group. Its structural complexity arises from the interplay of electron-donating (methoxy, methyl) and electron-withdrawing (carbonyl) groups, which influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-8-9-16(15(2)12-14)23-19(25)13-28-20-21(26)24(11-10-22-20)17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIHSFQNWSEEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from published studies. Key differences in substituents, core heterocycles, and observed properties are highlighted.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
Core Heterocycle Differences: The target compound’s dihydropyrazinone core contrasts with thienopyrimidinone (923226-64-6) and cyanoacetanilide (13a, 13b) scaffolds.
Substituent Effects: Electron-donating groups: The 2-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the 4-methoxyphenyl group in 13b. The 2,4-dimethylphenyl acetamide substituent introduces steric bulk, which could reduce bioavailability relative to smaller groups like sulfamoylphenyl in 13a . Sulfanyl linkage: The sulfanyl bridge in the target compound and 923226-64-6 may improve thiol-mediated binding to biological targets compared to cyano groups in 13a–b .
Physicochemical Properties :
- Melting Points : Methoxy-substituted analogs (e.g., 13b) exhibit lower melting points (274°C) than methyl-substituted derivatives (13a, 288°C), likely due to reduced crystallinity from methoxy’s bulk .
- Spectral Data : IR spectra for all compounds show characteristic C=O (~1660–1664 cm⁻¹) and C≡N (~2210–2214 cm⁻¹) stretches, confirming structural consistency .
Biological Activity: While the target compound’s activity is unreported in the evidence, structurally related acetamides (e.g., triazole derivatives in ) exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
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